2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid
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Overview
Description
2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid is an organic compound with the molecular formula C12H16NO6P. It is a phosphonopeptide, which means it contains a phosphonic acid group replacing a carboxylic acid group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine and a phosphonic acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the phenylacetic acid and the amine group. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme-catalyzed reactions, leading to inhibition of the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl-L-glutamine: Another compound with a phenylacetyl group, used in metabolic studies.
Alafosfalin: A phosphonopeptide with antimicrobial activity.
Bialaphos: A natural antibiotic with a phosphonic acid moiety
Uniqueness
2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid is unique due to its specific structure, which combines a phenylacetyl group with a phosphonobutanoic acid backbone. This unique combination allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H16NO6P |
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Molecular Weight |
301.23 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C12H16NO6P/c14-11(8-9-4-2-1-3-5-9)13-10(12(15)16)6-7-20(17,18)19/h1-5,10H,6-8H2,(H,13,14)(H,15,16)(H2,17,18,19) |
InChI Key |
LWEKZOMJMNLYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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